PD 125967 is classified as a peptide-based inhibitor. It features a unique structural motif characterized by a bis(1-naphthylmethyl)acetyl residue at the P3 position, which contributes to its binding affinity and specificity towards target enzymes. This compound was developed and studied in the context of protease inhibition, particularly focusing on its interaction with endothiapepsin, a fungal aspartic proteinase (EC 3.4.23.6) known for its role in protein digestion and processing .
The synthesis of PD 125967 involves several key steps that utilize standard peptide synthesis techniques. The compound can be synthesized through solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to form the desired peptide chain.
The specific conditions for each step can vary based on the desired properties of PD 125967, including its solubility and stability .
The molecular structure of PD 125967 can be described using its chemical formula and structural attributes. It has a complex arrangement that includes:
The three-dimensional conformation of PD 125967 has been elucidated through X-ray crystallography studies, revealing how it fits into the active site of endothiapepsin, providing insights into its binding interactions .
PD 125967 participates in several chemical reactions primarily related to its function as an enzyme inhibitor. Its interactions with endothiapepsin involve:
The effectiveness of PD 125967 as an inhibitor can be quantified using kinetic assays that measure enzyme activity in the presence and absence of the inhibitor .
The mechanism of action for PD 125967 involves its ability to bind specifically to the active site of endothiapepsin, thereby preventing substrate access and subsequent proteolytic activity. Key aspects include:
Research indicates that PD 125967's structural characteristics allow it to effectively mimic substrate interactions while providing enhanced stability against proteolytic degradation .
PD 125967 exhibits several notable physical and chemical properties:
Elemental analysis reveals a composition consistent with its molecular formula, confirming its identity and purity .
PD 125967 has significant scientific applications, particularly in:
PD 125967 (C51H67N5O4) is a cyclohexylalanine-containing renin inhibitor characterized by a unique bis(1-naphthylmethyl)acetyl group at the P3 position. X-ray crystallographic studies at 2.0-Å resolution demonstrate that it binds the active site of aspartic proteases (e.g., endothiapepsin, a renin homolog) through multi-site interactions [3] [7]. The cyclohexylalanine side chain occupies the S1 hydrophobic pocket, while one naphthyl group binds the S3 subsite, inducing conformational changes in Asp77 and Asp114 residues. The second naphthyl group extends into the S4 region, enhancing binding stability. This interaction competitively blocks angiotensinogen cleavage, reducing angiotensin I (Ang I) generation. The hydroxyethylene isostere mimics the transition state of peptide bond hydrolysis, contributing to its potency (IC50 values in the nanomolar range) [7].
Table 1: Structural Features of PD 125967
Feature | Chemical Group | Binding Site Interaction |
---|---|---|
P1 moiety | Cyclohexylalanine | S1 hydrophobic pocket |
P3 moiety | Bis(1-naphthylmethyl)acetyl | S3/S4 subsites (induces Asp77 shift) |
Transition state mimic | Hydroxyethylene isostere | Hydrogen bonding with Thr219 |
In vitro, PD 125967 demonstrates high specificity for renin, inhibiting Ang I production in human plasma and kidney preparations. Its efficacy correlates with reduced angiotensin II (Ang II) formation in cell-based RAS models, confirmed by downstream markers like aldosterone suppression [1] [7]. In vivo data remain limited, but rodent studies indicate dose-dependent blood pressure reduction in salt-sensitive hypertension models. However, its peptide-like structure (MW 814.11 Da) limits oral bioavailability and tissue penetration. Pulmonary metabolism by angiotensin-converting enzyme (ACE) further diminishes systemic activity, contrasting with in vitro stability [3] [4] [6].
Unlike non-peptide inhibitors (e.g., aliskiren), PD 125967’s peptidomimetic design necessitates parenteral administration. Key distinctions include:
Table 2: Comparative Inhibitor Profiles
Parameter | PD 125967 | Aliskiren |
---|---|---|
Molecular Weight | 814.11 g/mol | 551.83 g/mol |
Administration Route | Parenteral (research-only) | Oral |
Renin IC50 | Low nanomolar range | ~0.6 nM |
Clinical Status | Preclinical research tool | FDA-approved (2007) |
PD 125967’s influence on (pro)renin receptor (PRR) pathways is inferred indirectly. By inhibiting renin/prorenin, it may reduce binding to PRR, attenuating angiotensin-independent signaling. PRR activation triggers intracellular MAPK pathways and promotes angiotensinogen cleavage, amplifying local Ang II generation [5] [9]. In vitro evidence suggests renin inhibitors decrease soluble PRR (sPRR) shedding—a biomarker of tissue RAS activity. However, no direct studies confirm PD 125967’s effect on neuronal PRR, a key hypertension mediator [5] [9].
Table 3: Compound Nomenclature for PD 125967
Identifier Type | Name |
---|---|
IUPAC Name | 5-(3-(1H-imidazol-4-yl)-2-(3-(naphthalen-1-yl)-2-(naphthalen-1-ylmethyl)propanamido)propanamido)-6-cyclohexyl-4-hydroxy-2-isobutyl-N-(2-methylbutyl)hexanamide |
Synonyms | PD125967; PD-125967 |
CAS Registry Number | 128139-14-0 |
Molecular Formula | C51H67N5O4 |
Exact Mass | 813.5193 g/mol |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: